4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE

Organic thermoelectrics n-type doping conductivity comparison

4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (commonly abbreviated N-DMBI or N-DMBI-H) is a π-conjugated, small-molecule benzimidazoline derivative that functions as an air-stable precursor-type n-dopant for high-electron-affinity organic semiconductors. It has a molecular weight of 267.37 g/mol, a melting point of 105–110 °C, a SOMO energy of −2.36 eV, and exhibits an intrinsic pressed-pellet conductivity of approximately 2 × 10⁻³ S cm⁻¹.

Molecular Formula C17H21N3
Molecular Weight 267.37 g/mol
CAS No. 302818-73-1
Cat. No. B1581331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-DIHYDRO-1,3-DIMETHYL-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE
CAS302818-73-1
Molecular FormulaC17H21N3
Molecular Weight267.37 g/mol
Structural Identifiers
SMILESCN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3
InChIKeyAKIIMLCQTGCWQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-DMBI (CAS 302818-73-1): The Benchmark Benzimidazoline n-Type Dopant for Organic Electronics R&D


4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (commonly abbreviated N-DMBI or N-DMBI-H) is a π-conjugated, small-molecule benzimidazoline derivative that functions as an air-stable precursor-type n-dopant for high-electron-affinity organic semiconductors . It has a molecular weight of 267.37 g/mol, a melting point of 105–110 °C, a SOMO energy of −2.36 eV, and exhibits an intrinsic pressed-pellet conductivity of approximately 2 × 10⁻³ S cm⁻¹ [1]. First reported by Bao and co-workers in 2010, N-DMBI has since become the most widely employed and commercially available solution-processable n-type molecular dopant, serving as the reference standard against which next-generation dopants are measured [2][3].

Why N-DMBI (CAS 302818-73-1) Cannot Be Simply Replaced by Other Benzimidazoline or n-Type Dopants


Although several benzimidazoline-derived n-dopants (e.g., JLBI, TP-DMBI, DMBI-BDZC) and non-benzimidazoline alternatives (e.g., TAM, TDAE, CoCp₂) share the same functional objective—n-type molecular doping of organic semiconductors—each exhibits unique SOMO energy positioning, miscibility with host polymers, doping kinetics, air stability, and activation requirements that make generic substitution a demonstrable performance risk [1][2]. Direct comparative studies reveal that switching from N-DMBI to TAM alters dopant cation–polymer backbone interactions, while replacement with CoCp₂ or TDAE compromises either conductivity or long-term air stability in a host-dependent manner [3][4][5]. The following quantitative evidence documents exactly where N-DMBI maintains measurable differentiation that matters for reproducible device fabrication.

Head-to-Head Quantitative Evidence: Where N-DMBI (CAS 302818-73-1) Outperforms Closest Analog Dopants


Electrical Conductivity: N-DMBI Delivers 3.1× Higher Conductivity than CoCp₂ in Chlorinated D-A Polymer Films

In a direct head-to-head comparison using identical drop-cast device architectures with chlorinated (PClClTVT) and fluorinated (PFClTVT) donor–acceptor copolymers, N-DMBI doping achieved an electron conductivity of 38.3 S cm⁻¹ for the chlorinated polymer and 16.1 S cm⁻¹ for the fluorinated polymer. In contrast, cobaltocene (CoCp₂)—a widely used metallocene n-dopant—yielded only 12.4 S cm⁻¹ and 2.4 S cm⁻¹, respectively [1]. This represents a 3.1× conductivity advantage for N-DMBI in the chlorinated system and a 6.7× advantage in the fluorinated system.

Organic thermoelectrics n-type doping conductivity comparison

Long-Term Air Stability: N-DMBI-Doped Devices Retain Measurable Conductivity After 222 Days in Ambient Air

N-DMBI-doped PClClTVT polymer devices demonstrated exceptional ambient air stability: electron conductivity of 4.9 S cm⁻¹ (measured as 4.9 S m⁻¹ in the original report) was retained after 222 days of unprotected storage in air, representing the longest reported air-stability duration for any n-doped conjugated polymer at the time of publication [1]. In a separate cross-study with the organoboron polymer PBN-19, N-DMBI-doped films exhibited substantially greater stability than films doped with tetrakis(dimethylamino)ethylene (TDAE), a common small-molecule n-dopant, although TDAE vapor doping initially yielded higher thermoelectric performance [2].

Air stability n-type dopant device longevity

SOMO Energy Positioning: N-DMBI (−2.36 eV) Provides a Deep-Lying Donor Orbital Benchmark for Rational Dopant Selection

Density Functional Theory (DFT) calculations comparing N-DMBI with the 3,4,5-trimethoxyphenyl-substituted analog TP-DMBI reveal that N-DMBI possesses a singly occupied molecular orbital (SOMO) energy of −2.36 eV, which is 0.42 eV deeper than the −1.94 eV SOMO of TP-DMBI [1]. This deeper SOMO means N-DMBI has a smaller energy offset relative to the LUMO of common high-electron-affinity n-type polymers (e.g., those with LUMO ≈ −4.0 eV), which can limit the thermodynamic driving force for charge transfer with certain hosts but simultaneously makes N-DMBI the more controlled and predictable dopant for semiconductors where excessive doping strength leads to morphological disruption or counterion trapping [1][2].

SOMO energy DFT calculation dopant design

Dual-Mode Activation: N-DMBI Is Efficacious Under Both Thermal Annealing (>100 °C) and Low-Fluence UV Irradiation

A comprehensive mechanistic study demonstrated that N-DMBI can be activated to its effective n-doping species through two distinct pathways: (i) thermal annealing above 100 °C, which triggers hydride (H⁻) transfer in polar media or hydrogen atom (H•) release in apolar media, and (ii) UV-light irradiation at low fluences, even in thin-film geometries [1]. This dual activation capability is not universally documented for newer benzimidazoline derivatives such as JLBI or TP-DMBI, whose doping is primarily optimized around thermal activation protocols [2]. The photo-activation pathway is particularly valuable for temperature-sensitive flexible substrates where high-temperature annealing is incompatible.

Doping activation photo-activation thermal annealing

Self-Nucleating Degradation Product: N-DMBI Decomposition Uniquely Enhances Rather Than Degrades Doped Film Conductivity

Contrary to the expectation that dopant degradation compromises device performance, it was discovered that N-DMBI-H undergoes partial decomposition in processing solvents, producing a degradation product that acts as a nucleating agent for a new crystalline phase of the parent dopant within P(NDI2OD-T2) films. This self-nucleation effect boosts the electrical conductivity of the final doped polymer films compared to what would be achieved with pristine dopant alone [1]. Control experiments with an independent nucleating agent confirmed that the enhancement is specifically attributable to the nucleation-mediated improvement in solid-state microstructure. This phenomenon has not been reported for next-generation DMBI derivatives such as TP-DMBI, JLBI, or the non-benzimidazoline dopant TAM.

Dopant degradation nucleation conductivity enhancement

Procurement-Relevant Application Scenarios for N-DMBI (CAS 302818-73-1) Backed by Quantitative Evidence


High-Conductivity n-Type Organic Thermoelectric Generators Requiring Air-Stable Operation

For research groups and industrial developers fabricating solution-processed n-type organic thermoelectric modules, N-DMBI enables electrical conductivities up to 38.3 S cm⁻¹ in chlorinated D-A copolymer systems—a 3.1× improvement over CoCp₂ under identical conditions [1]. Critically, N-DMBI-doped devices retain 4.9 S cm⁻¹ conductivity after 222 days of ambient air exposure, the longest validated air stability for any n-doped conjugated polymer system [1]. This combination of high initial conductivity and extended ambient stability makes N-DMBI the preferred dopant for thermoelectric generator prototypes that must operate without hermetic encapsulation.

Air-Stable n-Channel Organic Thin-Film Transistors (OTFTs) on Flexible Substrates

N-DMBI was originally developed to enable air-stable, solution-processed n-channel OTFTs by compensating electron traps in n-type semiconductors such as PCBM [1]. Its dual thermal (>100 °C) and UV-photo activation capability [2] uniquely supports fabrication on thermally sensitive flexible substrates (e.g., PET, PEN) where high-temperature annealing is prohibited. Competing dopants such as JLBI primarily rely on thermal activation, limiting their compatibility with low-Tg flexible substrates. The deeper SOMO of −2.36 eV [3] also provides a predictable doping window for n-channel semiconductors with LUMO levels around −4.0 eV.

Organic Photovoltaic (OPV) and Perovskite Solar Cell Electron Transport Layer Doping

In OPV bulk-heterojunction blends (e.g., PM6:Y6) and perovskite solar cell electron transport layers, N-DMBI doping has been shown to enhance crystallization, elongate crystal coherence length, and improve optical absorbance [1][2]. The self-nucleating degradation product of N-DMBI [3] provides an additional microstructural benefit: rather than forming insulating aggregates that impede charge transport (a risk with dopants that phase-segregate), N-DMBI's degradation product actively templates crystalline dopant domains, boosting film conductivity. This makes N-DMBI particularly suitable for OPV applications where dopant-induced morphology changes directly impact exciton dissociation efficiency.

Carbon Nanotube Composite Thermoelectrics for Waste Heat Recovery

N-DMBI has demonstrated exceptional doping efficacy in polymer/single-walled carbon nanotube (SWCNT) nanocomposites, achieving a thermoelectric power factor of 240.6 µW m⁻¹ K⁻² with an n-type Seebeck coefficient of −57.7 µV K⁻¹ in NDI-T1/SWCNT systems [1]. In neat CNT yarn systems, N-DMBI intercalation delivers power factors up to 2800 µW m⁻¹ K⁻² at 200 °C while simultaneously suppressing thermal conductivity to yield a ZT of 1.69 × 10⁻² at 100 °C [2]. For procurement specialists sourcing dopants for CNT-based flexible thermoelectric generators targeting waste-heat harvesting, these metrics establish N-DMBI as a uniquely validated option across both polymer-CNT composites and neat CNT architectures.

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